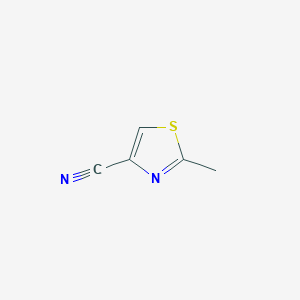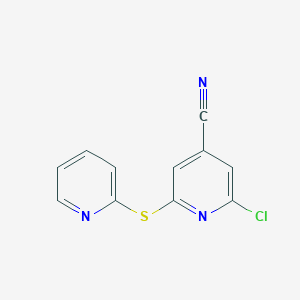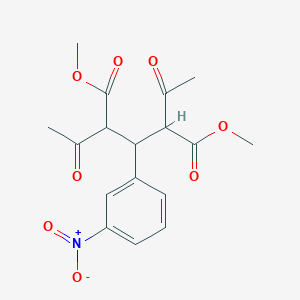
Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate
Übersicht
Beschreibung
Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate is a chemical compound with the molecular formula C17H19NO8 . It has a molecular weight of 365.33 . This compound is an intermediate in the synthesis of Methyl 2-Methyl-6-(3-nitrophenyl)-4-oxo-2-cyclohexene-1-carboxylate, a nicardipine impurity . It is derived from Methyl Acetoacetate, which is a chemical reagent used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate involves the Biginelli reaction, forming molecules including dihydropyrimidinones . The Hantzsch reaction for nitrogen-13 PET has been adapted to prepare a library of 13 N-labelled 1,4-dihydropyridines from [13N]ammonia, including the widely-used drug nifedipine .Molecular Structure Analysis
The molecular structure of Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate can be represented by the canonical SMILES:CC(=O)C(C(C1=CC(=CC=C1)N+[O-])C(C(=O)C)C(=O)OC)C(=O)OC . The InChI representation is InChI=1S/C17H19NO8/c1-9(19)13(16(21)25-3)15(14(10(2)20)17(22)26-4)11-6-5-7-12(8-11)18(23)24/h5-8,13-15H,1-4H3 . Chemical Reactions Analysis
The Hantzsch reaction for nitrogen-13 PET has been adapted to prepare a library of 13 N-labelled 1,4-dihydropyridines from [13N]ammonia, including the widely-used drug nifedipine . This represents a key advance in 13 N PET radiochemistry .Physical And Chemical Properties Analysis
Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate has a molecular weight of 365.33 . It has a topological polar surface area of 133Ų . The compound has a rotatable bond count of 9 . The XLogP3 of the compound is 1.4 .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO8/c1-9(19)13(16(21)25-3)15(14(10(2)20)17(22)26-4)11-6-5-7-12(8-11)18(23)24/h5-8,13-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZGJFOHXKPBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401211 | |
| Record name | ST51002545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | |
CAS RN |
89080-61-5 | |
| Record name | 1,5-Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89080-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51002545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

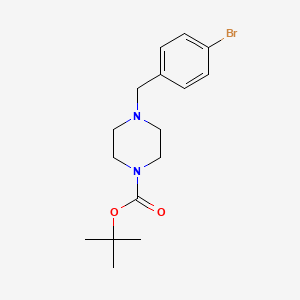
![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1334639.png)

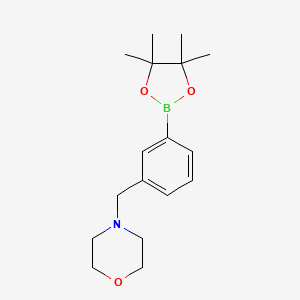
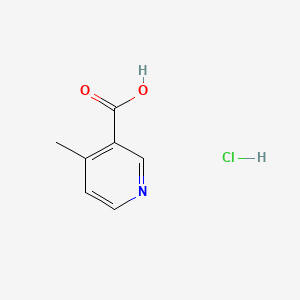


![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)



